N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea
Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H22ClFN4O3 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.1364464 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Crystallography
Research into compounds closely related to "N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea" often involves detailed structural analysis. For example, the crystal structure of flufenoxuron, a benzoylurea pesticide, has been elucidated, showcasing the dihedral angles and hydrogen bonding that contribute to its three-dimensional architecture, which is crucial for understanding its insecticidal activity (Youngeun Jeon et al., 2014). Such structural analyses provide insights into the physical and chemical properties of these compounds, including their stability, solubility, and interactions with biological targets.
Synthetic Methodologies
The synthesis of compounds with similar structures involves complex chemical reactions, highlighting the importance of efficient synthetic routes. Studies have focused on developing concise synthetic methodologies for compounds with potential biological activities. For instance, a series of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones were synthesized and tested for Neuropeptide S antagonist activity, demonstrating the critical role of the urea functionality for potent activity (Yanan Zhang et al., 2008). These synthetic pathways are vital for producing compounds in sufficient quantities for further testing and application.
Agricultural and Insecticidal Applications
Benzoylphenylurea compounds, including flufenoxuron and chlorfluazuron, have been extensively studied for their insecticidal properties. These studies provide valuable information on how structural modifications can influence the efficacy and selectivity of these agents against various insect pests (Seonghwa Cho et al., 2015). Understanding the action mechanism of these compounds, such as interference with cuticle deposition, is essential for developing new, environmentally friendly pesticides (R. Mulder & M. J. Gijswijt, 1973).
Photophysical and Chemosensory Properties
Some research has focused on the photophysical properties of related compounds and their applications as chemosensors. For example, a study on a novel pyrazoline heterocyclic D-π-A chromophore demonstrated its potential as a fluorescent chemosensor for detecting Fe3+ metal ions, highlighting the versatility of these compounds in sensing and diagnostic applications (Salman A. Khan, 2020).
Environmental and Catalytic Studies
The impact of urea and its derivatives on environmental pollutants, such as chlorinated aromatics formation in combustion flue gases, has been studied to understand how these compounds can be used to reduce pollution. The addition of urea has been shown to affect the formation and emission of toxic compounds, offering potential pathways for mitigating environmental pollution (Meihui Ren et al., 2021).
Properties
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3,4-dimethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O3/c1-12-20(13(2)27(26-12)11-15-16(22)6-5-7-17(15)23)25-21(28)24-14-8-9-18(29-3)19(10-14)30-4/h5-10H,11H2,1-4H3,(H2,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESJWMYGGDNWOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)NC(=O)NC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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